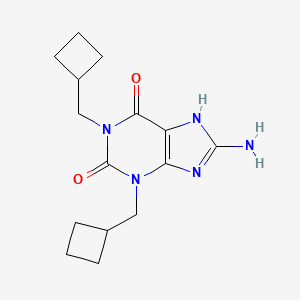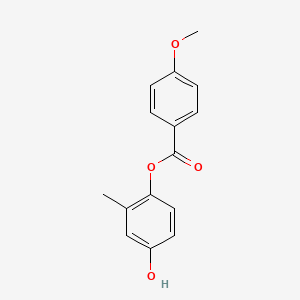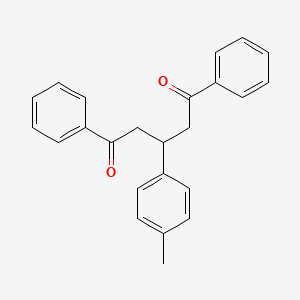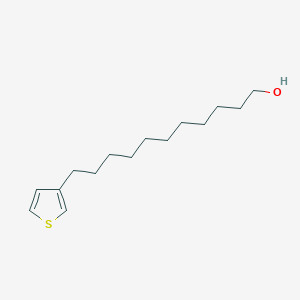
3,5-Diisothiocyanatobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diisothiocyanatobenzamide is an organic compound characterized by the presence of two isothiocyanate groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diisothiocyanatobenzamide typically involves the reaction of 3,5-diaminobenzoic acid with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the selective formation of the isothiocyanate groups. The reaction can be represented as follows:
3,5-diaminobenzoic acid+thiophosgene→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diisothiocyanatobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Diisothiocyanatobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to react with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5-Diisothiocyanatobenzamide involves the interaction of its isothiocyanate groups with nucleophilic sites in biological molecules. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of protein function and activity. This interaction can affect various molecular pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diaminobenzoic acid: A precursor in the synthesis of 3,5-Diisothiocyanatobenzamide.
3,5-Difluorobenzenesulfonamide: Shares a similar benzene core but with different functional groups.
3,5-Dinitrocatechol: Another benzene derivative with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of two isothiocyanate groups, which confer specific reactivity and potential for diverse applications. Its ability to form covalent bonds with thiol groups distinguishes it from other benzamide derivatives and makes it particularly useful in biochemical and medicinal research.
Propiedades
Número CAS |
133887-90-8 |
|---|---|
Fórmula molecular |
C9H5N3OS2 |
Peso molecular |
235.3 g/mol |
Nombre IUPAC |
3,5-diisothiocyanatobenzamide |
InChI |
InChI=1S/C9H5N3OS2/c10-9(13)6-1-7(11-4-14)3-8(2-6)12-5-15/h1-3H,(H2,10,13) |
Clave InChI |
JDDXFOKERRTJHS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1N=C=S)N=C=S)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)

![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)
![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)


![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)




